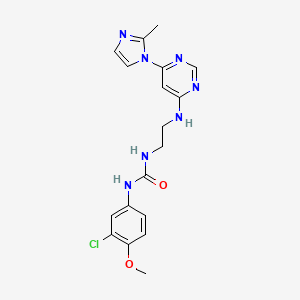
1-(3-chloro-4-methoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C18H20ClN7O2 and its molecular weight is 401.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C15H17ClN6O2
- Molecular Weight : 348.79 g/mol
- IUPAC Name : 1-(3-chloro-4-methoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
This structure features a chloro-methoxyphenyl group, an imidazolyl-pyrimidine moiety, and a urea linkage, which contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have shown that the presence of the imidazole ring enhances the compound's ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study: MDA-MB-231 Cell Line
In a study evaluating various derivatives of similar compounds, one derivative demonstrated an increase in apoptosis in MDA-MB-231 breast cancer cells by 22-fold compared to controls. This suggests that modifications to the imidazole or pyrimidine components can enhance anticancer efficacy .
Antibacterial Activity
The compound also shows potential antibacterial activity against various pathogens. The structural features allow for interaction with bacterial enzymes, disrupting their function.
Inhibition Studies
Table 1 summarizes the antibacterial activity against selected strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Moderate |
| Escherichia coli | 75 µg/mL | Weak |
| Klebsiella pneumoniae | 40 µg/mL | Strong |
These results indicate that while the compound exhibits varying degrees of effectiveness against different bacteria, it shows particularly strong activity against Klebsiella pneumoniae, highlighting its potential as an antibacterial agent .
The biological activity of this compound is primarily attributed to its ability to interfere with specific biological targets:
- Enzyme Inhibition : The urea group may act as a competitive inhibitor for enzymes involved in cell signaling pathways.
- Cell Membrane Disruption : The hydrophobic regions of the molecule can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Signal Transduction Modulation : By influencing pathways such as MAPK or PI3K/Akt, the compound can induce apoptosis in cancer cells.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for this compound. High solubility and moderate lipophilicity contribute to its bioavailability, making it a candidate for further development in therapeutic applications .
Summary of ADMET Properties
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Toxicity | Low |
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O2/c1-12-20-7-8-26(12)17-10-16(23-11-24-17)21-5-6-22-18(27)25-13-3-4-15(28-2)14(19)9-13/h3-4,7-11H,5-6H2,1-2H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOFSXFOOBANKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














